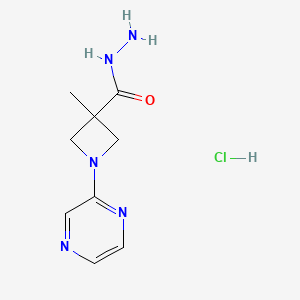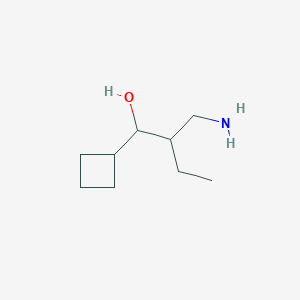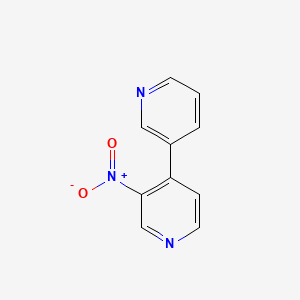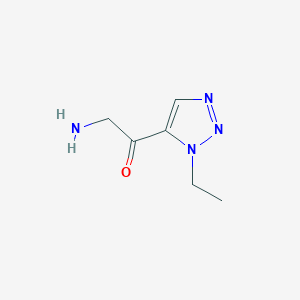
3-Methyl-1-(pyrazin-2-yl)azetidine-3-carbohydrazide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-(pyrazin-2-yl)azetidine-3-carbohydrazide hydrochloride is a chemical compound with the molecular formula C9H14ClN5O and a molecular weight of 243.69 g/mol This compound is notable for its unique structure, which includes an azetidine ring, a pyrazine moiety, and a carbohydrazide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(pyrazin-2-yl)azetidine-3-carbohydrazide hydrochloride typically involves the reaction of 3-methyl-1-(pyrazin-2-yl)azetidine with carbohydrazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1-(pyrazin-2-yl)azetidine-3-carbohydrazide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbohydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-(pyrazin-2-yl)azetidine-3-carbohydrazide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Methyl-1-(pyrazin-2-yl)azetidine-3-carbohydrazide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by targeting essential enzymes involved in cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-1-(pyrazin-2-yl)azetidin-3-ol: Similar structure but lacks the carbohydrazide group.
3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride: Different substituents on the azetidine ring.
Uniqueness
3-Methyl-1-(pyrazin-2-yl)azetidine-3-carbohydrazide hydrochloride is unique due to its combination of an azetidine ring, a pyrazine moiety, and a carbohydrazide group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Eigenschaften
Molekularformel |
C9H14ClN5O |
|---|---|
Molekulargewicht |
243.69 g/mol |
IUPAC-Name |
3-methyl-1-pyrazin-2-ylazetidine-3-carbohydrazide;hydrochloride |
InChI |
InChI=1S/C9H13N5O.ClH/c1-9(8(15)13-10)5-14(6-9)7-4-11-2-3-12-7;/h2-4H,5-6,10H2,1H3,(H,13,15);1H |
InChI-Schlüssel |
ZNKUBOFMORTSTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(C1)C2=NC=CN=C2)C(=O)NN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-{2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]ethyl}acetamide](/img/structure/B13188348.png)






![1-[3-Amino-4-(2-methylpropyl)piperidin-1-yl]ethan-1-one](/img/structure/B13188366.png)




![2-[Methyl(thiolan-3-yl)amino]pyridine-3-carbaldehyde](/img/structure/B13188409.png)

